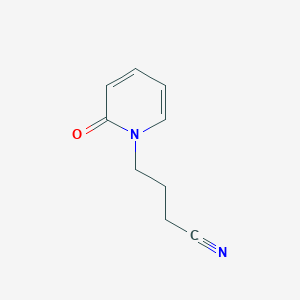

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-oxopyridin-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-6-2-4-8-11-7-3-1-5-9(11)12/h1,3,5,7H,2,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATGMSOWZLACSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Technical Whitepaper: Selective Synthesis of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile

Part 1: Executive Summary

This technical guide details the robust synthesis of This compound , a critical intermediate in the development of pyrrolidone-based antiepileptic drugs (e.g., Brivaracetam analogs) and novel heterocyclic pharmacophores.

The synthesis hinges on the alkylation of 2-hydroxypyridine (2-pyridone) with 4-bromobutyronitrile . The core technical challenge is the ambident nucleophilicity of the pyridone anion, which exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Unoptimized conditions frequently yield mixtures of the desired N-alkylated product (thermodynamically favored) and the undesired O-alkylated ether (kinetically favored).

This protocol utilizes a Phase-Transfer Catalysis (PTC) approach or a dipolar aprotic solvent system to lock the regioselectivity toward the N-isomer, ensuring high purity (>98% HPLC) and scalable yields.

Part 2: Chemo-Structural Analysis & Strategy

The Tautomerism Challenge

2-Hydroxypyridine exists primarily as the 2-pyridone (lactam) tautomer in the solid state and in polar solvents. However, upon deprotonation, the resulting anion is resonance-stabilized, distributing negative charge between the Nitrogen and the Oxygen.

-

N-Alkylation (Desired): Occurs at the nitrogen atom, restoring the amide-like aromaticity.

-

O-Alkylation (Undesired): Occurs at the oxygen atom, forming a pyridyl ether.

According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen center is the "softer" nucleophile, while the oxygen is "harder." However, steric factors and solvent coordination often dictate the outcome more than HSAB alone. The use of alkali metal carbonates (

Strategic Pathway Visualization

The following diagram illustrates the bifurcation point between N- and O-alkylation and the thermodynamic sink driving the reaction to the desired target.

Figure 1: Mechanistic pathway highlighting the divergence between N- and O-alkylation.

Part 3: Optimized Synthetic Protocol

Reaction Class:

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |

| 2-Hydroxypyridine | 95.10 | 1.0 | 10.0 g | Substrate |

| 4-Bromobutyronitrile | 148.00 | 1.2 | 18.7 g | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 29.0 g | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 1.7 g | Finkelstein Catalyst |

| DMF (N,N-Dimethylformamide) | - | - | 100 mL | Solvent (Anhydrous) |

| Ethyl Acetate | - | - | - | Extraction/Workup |

Note: 4-Chlorobutyronitrile can be substituted but requires longer reaction times or higher KI loading.

Step-by-Step Methodology

Step 1: System Preparation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Flame-dry or oven-dry the glassware to ensure anhydrous conditions (moisture promotes side reactions).

Step 2: Charge & Deprotonation

-

Charge DMF (100 mL) and 2-Hydroxypyridine (10.0 g) . Stir until dissolved.

-

Add

(29.0 g) in a single portion. The resulting suspension may turn slightly yellow. -

Stir at ambient temperature for 30 minutes to ensure partial deprotonation.

Step 3: Alkylation

-

Add Potassium Iodide (1.7 g) . Rationale: KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the

process. -

Add 4-Bromobutyronitrile (18.7 g) dropwise over 10 minutes via a syringe or addition funnel.

-

Heat the reaction mixture to

. -

Maintain agitation at

for 12–16 hours .

Step 4: Monitoring (PAT)

-

TLC: (Mobile Phase: 5% Methanol in DCM). The starting material (Rf ~0.3) should disappear; Product (Rf ~0.5) appears.[3][4][5][6]

-

HPLC: Monitor the ratio of N-alkyl (Target) to O-alkyl (Impurity). Target ratio should be >15:1.

Step 5: Workup

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (

, Excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the bulk of DMF. Note: High vacuum is required as DMF boils at

. -

Resuspend the oily residue in Ethyl Acetate (150 mL) and wash with Water (3 x 50 mL) to remove residual DMF and salts.

-

Wash the organic layer with Brine (50 mL) , dry over anhydrous

, and filter.

Step 6: Purification

-

Evaporate the solvent to yield a crude orange oil.

-

Crystallization (Preferred): Dissolve the crude oil in a minimum amount of hot Ethyl Acetate and add cold Hexanes dropwise until turbidity is observed. Cool to

overnight. -

Alternative (Column Chromatography): If oil persists, purify via silica gel flash chromatography (Gradient: 100% DCM

5% MeOH/DCM).

Typical Yield: 75–85% Physical State: Off-white solid or pale yellow viscous oil (depending on purity/polymorph).

Part 4: Process Analytical Technology (PAT) & Validation

To ensure scientific integrity, the product must be validated against the O-alkylated byproduct.

NMR Discrimination

The most reliable method to distinguish the isomers is

| Feature | N-Alkylated (Target) | O-Alkylated (Impurity) |

| Ring Protons | 2-Pyridone ring protons show characteristic "AB" type systems shifted downfield due to the carbonyl. | Pyridine ring protons (aromatic).[1][6] |

| Triplet at | Triplet at | |

| Carbonyl Carbon ( | Distinct signal at | Signal at |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of the target molecule.

Part 5: Troubleshooting & Optimization

-

Issue: High O-Alkylation Ratio.

-

Cause: Solvent is not polar enough or reaction temperature is too low.

-

Fix: Switch from Acetone to DMF or DMSO. Ensure temperature is

(Thermodynamic control favors N-alkylation).

-

-

Issue: Incomplete Conversion.

-

Cause: Alkyl bromide hydrolysis or "stalling."

-

Fix: Add 0.5 eq. additional 4-bromobutyronitrile. Ensure the reaction is strictly anhydrous. Increase KI loading to 0.2 eq.

-

-

Issue: Emulsion during Extraction.

-

Cause: Residual DMF in the organic layer.

-

Fix: Wash the organic layer with 5%

solution (DMF is highly soluble in LiCl(aq)).

-

References

-

Mechanism of Pyridone Alkylation

-

Synthetic Methodology (Similar Substrates)

- Title: Mild and Regioselective N-Alkylation of 2-Pyridones in W

- Source:ResearchG

- Context: Validates the use of surfactants and base choice for high N-selectivity.

-

URL:[Link]

-

Application in Drug Discovery (Brivaracetam/Levetiracetam Analogs)

- Title: Synthesis and anticonvulsant activity of new 2-pyrrolidone deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Illustrates the utility of the N-alkyl

-

URL:[Link]

-

Solid Phase & Alternative Methods

Sources

- 1. escholarship.org [escholarship.org]

- 2. CN101654432A - Method for N-alkylation of 2-pyridone - Google Patents [patents.google.com]

- 3. US11584735B2 - Solid forms of a plasma kallikrein inhibitor and salts thereof - Google Patents [patents.google.com]

- 4. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery of Novel 2-Pyridone Derivatives: From Synthesis to Lead Optimization

Abstract

The 2-pyridone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic and structural features, particularly its ability to act as both a hydrogen bond donor and acceptor, make it a valuable pharmacophore in drug design.[3][4][5] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the modern discovery pipeline for novel 2-pyridone derivatives. We will explore advanced synthetic methodologies that prioritize efficiency and diversity, detail high-throughput screening campaigns for hit identification, and explain the iterative process of structure-activity relationship (SAR) analysis for lead optimization. The causality behind experimental choices, detailed protocols, and data-driven decision-making are emphasized throughout to provide a field-proven framework for leveraging this versatile heterocyclic motif.

The 2-Pyridone Scaffold: A Cornerstone in Medicinal Chemistry

The 2-pyridone ring is a six-membered nitrogen-containing heterocycle that exists in a tautomeric equilibrium with its 2-hydroxypyridine form, though the lactam (pyridone) form predominates in most conditions.[6] This structural feature is central to its utility in drug discovery. The presence of both an amide-like proton donor (N-H) and a carbonyl oxygen acceptor allows it to mimic peptide bonds and form critical hydrogen-bonding interactions within biological targets.[5] This capability has cemented its status as a "privileged scaffold," appearing in a wide array of molecules with diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[7][8][9][10]

Prominent examples of pharmaceuticals built around the 2-pyridone core include the anti-epileptic drug Perampanel and the anti-fibrotic agent Pirfenidone, highlighting its clinical significance.[11] Furthermore, natural products like Camptothecin, a potent topoisomerase I inhibitor, demonstrate the scaffold's inherent bioactivity.[4] The versatility of the 2-pyridone ring allows for functionalization at multiple positions, enabling chemists to fine-tune the physicochemical and pharmacological properties of derivatives to achieve desired therapeutic effects.[3]

Modern Synthetic Strategies for 2-Pyridone Library Construction

The successful discovery of novel bioactive compounds is contingent upon the ability to synthesize a large and structurally diverse library of derivatives. Modern organic synthesis has moved beyond traditional, linear methods towards more efficient and convergent strategies.

Strategy 1: Multicomponent Reactions (MCRs)

Causality: MCRs are a cornerstone of modern medicinal chemistry due to their exceptional efficiency. By combining three or more starting materials in a single reaction vessel, MCRs construct complex molecules in one pot, significantly reducing synthesis time, resource consumption, and waste generation.[12] This approach is celebrated for its high atom economy and operational simplicity, making it an ideal method for rapidly generating a diverse library of 2-pyridone derivatives for screening.[6][11]

Experimental Protocol: One-Pot Synthesis of 3-Cyano-2-Pyridone Derivatives

This protocol describes a common MCR for generating highly functionalized 2-pyridones.[13][14]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aniline (10 mmol), ethyl cyanoacetate (10 mmol, 1.0 eq), and a catalytic amount of a suitable base (e.g., piperidine, 0.5 mmol, 0.05 eq).

-

Intermediate Formation: Heat the reaction mixture to 120°C and stir for 2 hours while monitoring the reaction progress via Thin Layer Chromatography (TLC). This step forms the N-alkylated-2-cyanoacetamide intermediate.

-

Cyclization: After cooling the mixture to room temperature, add ethanol (20 mL), an appropriate β-dicarbonyl compound (e.g., acetylacetone, 10 mmol, 1.0 eq), and potassium hydroxide (KOH, 12 mmol, 1.2 eq).

-

Reaction Completion: Heat the mixture to reflux (approx. 80°C) and stir for 4-6 hours until TLC indicates the consumption of the intermediate.

-

Work-up and Purification: Cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then diethyl ether (1 x 10 mL).

-

Characterization: Dry the product under vacuum. The resulting 3-cyano-2-pyridone derivative can be further purified by recrystallization if necessary and characterized by NMR, IR spectroscopy, and mass spectrometry.[13]

Strategy 2: Transition Metal-Catalyzed C-H Functionalization

Causality: Transition metal catalysis, particularly C-H bond functionalization, has revolutionized synthetic chemistry.[15] These methods allow for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized starting materials. This strategy is exceptionally powerful for the late-stage diversification of complex molecules, enabling chemists to install a variety of functional groups with high regioselectivity and efficiency.[16][17] Catalysts based on rhodium, copper, and nickel have been instrumental in developing novel annulation reactions to build the 2-pyridone core.[18][19][20]

Experimental Protocol: Rh(III)-Catalyzed [3+3] Annulation

This protocol is based on a method for synthesizing N-substituted 2-pyridones via C-H activation.[18]

-

Reaction Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add the enaminone substrate (0.2 mmol), the acrylate coupling partner (0.4 mmol, 2.0 eq), [Cp*RhCl2]2 catalyst (0.004 mmol, 2.0 mol%), AgOAc (0.016 mmol, 8.0 mol%), Cu(OAc)2 (0.4 mmol, 2.0 eq), and KOAc (0.4 mmol, 2.0 eq).

-

Solvent Addition: Add anhydrous methanol (2.0 mL) via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 90°C. Stir the reaction for 12 hours.

-

Quenching and Extraction: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-substituted 2-pyridone.

-

Validation: Confirm the structure and purity of the product using standard analytical techniques (NMR, HRMS).

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on the specific goals of the project, such as the need for library diversity versus the scale-up of a single lead candidate.

| Feature | Traditional Route (e.g., Diazotization) | Multicomponent Reactions (MCRs) | C-H Functionalization |

| Efficiency | Low (multiple steps) | High (one-pot) | Moderate to High |

| Atom Economy | Poor | Excellent | Good |

| Substrate Scope | Often limited by precursor availability[11] | Broad, highly versatile[6] | Broad, tolerates many functional groups[18] |

| Diversity Generation | Low throughput | High throughput | Excellent for late-stage diversification |

| Conditions | Often requires harsh acidic conditions[11] | Generally mild | Requires specific metal catalysts/oxidants |

| Ideal Application | Established, well-understood transformations | Library synthesis, diversity-oriented synthesis | Lead optimization, complex molecule synthesis |

High-Throughput Screening (HTS) for Hit Identification

Once a diverse library of 2-pyridone derivatives is synthesized, HTS is employed to rapidly assess their biological activity and identify initial "hits".[21]

Workflow: The HTS process is a systematic, automation-driven method for testing thousands of compounds against a biological target.[22]

-

Library Preparation: The synthesized 2-pyridone derivatives are accurately dissolved (typically in DMSO), quantified, and formatted into microtiter plates (e.g., 384- or 1536-well plates).[23]

-

Assay Development: A robust and sensitive assay is developed and optimized for the HTS format. This can be a target-based assay (measuring interaction with a specific enzyme or receptor) or a cell-based phenotypic assay (measuring a cellular response, such as viability or reporter gene expression). Miniaturization is key to reducing reagent costs.[22]

-

Automation & Screening: Robotic liquid handlers dispense compounds and reagents into the assay plates. Automated plate readers then measure the assay signal (e.g., fluorescence, luminescence, absorbance) for each well.[21]

-

Data Analysis & Hit Triage: The raw data is analyzed to identify compounds that produce a significant effect compared to controls. These initial hits undergo confirmatory screens and counter-screens to eliminate false positives, such as compounds that interfere with the assay technology itself.[24]

Structure-Activity Relationship (SAR) and Lead Optimization

Identifying a "hit" from HTS is only the first step. The goal of lead optimization is to transform this initial hit, which may have modest potency or undesirable properties, into a potent and drug-like lead candidate through iterative chemical modification. This process is guided by SAR.[25][26]

Methodology: SAR establishes the relationship between a molecule's chemical structure and its biological activity.[26] By systematically synthesizing and testing analogues of a hit compound, medicinal chemists can deduce which parts of the molecule (pharmacophores) are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.[27][28]

Example SAR Study Table (Hypothetical Data)

Consider a hypothetical hit (Compound 1) from an anti-HBV screen. The goal is to improve its potency (IC50).

| Compound ID | R1 Group | R2 Group | Anti-HBV IC50 (µM)[29] | Key Insight |

| 1 (Hit) | -H | -Phenyl | 15.2 | Initial hit compound. |

| 2 | -CH3 | -Phenyl | 12.5 | Small alkyl at R1 is tolerated. |

| 3 | -H | 4-Cl-Phenyl | 5.8 | Electron-withdrawing group at R2 improves potency. |

| 4 | -H | 4-F-Phenyl | 4.1 | Halogen substitution at R2 is beneficial. |

| 5 | -H | 4-OMe-Phenyl | 25.6 | Electron-donating group at R2 is detrimental. |

| 6 | -CH3 | 4-F-Phenyl | 3.4 | Combination of beneficial R1 and R2 modifications. |

This SAR analysis suggests that an electron-withdrawing substituent at the para-position of the R2 phenyl ring is crucial for activity, while a small alkyl group at the R1 position provides a modest improvement. This knowledge guides the design of the next generation of compounds.[29]

Conclusion and Future Directions

The discovery of novel 2-pyridone derivatives is a dynamic and evolving field. By integrating efficient, diversity-oriented synthesis strategies like multicomponent reactions and C-H functionalization with high-throughput screening and rigorous SAR analysis, researchers can significantly accelerate the identification of promising new therapeutic candidates. The principles outlined in this guide—emphasizing causality, robust protocols, and data-driven iteration—form a solid foundation for any drug discovery program centered on this privileged scaffold.

Future advancements will likely involve the integration of artificial intelligence and machine learning to predict SAR and design molecules in silico, further streamlining the discovery process. The continued development of novel, sustainable catalytic methods will also enable access to previously unattainable chemical space, ensuring that the 2-pyridone core remains a rich source of innovative medicines for years to come.

References

-

IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]

- Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631.

- Zhou, S., Liu, D.-Y., Wang, S., Tian, J.-S., & Loh, T.-P. (2020). An efficient method for the synthesis of 2-pyridones via C–H bond functionalization. Organic & Biomolecular Chemistry, 18(44), 9016-9020.

-

(n.d.). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. Retrieved from [Link]

- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(656).

- (2025). Synthesis of Masked 2-Pyridones from 1,3-Enynyl Esters via Tandem Gold-Catalyzed Cycloisomerization and Oxidative Nitrogen Insertion. Organic Letters.

- Sangwan, S., Yadav, N., Kumar, R., Chauhan, S., Dhanda, V., Walia, P., & Duhan, A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114197.

- Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Hilaris Publisher.

- Verma, K. K., Kapoor, S., Kushwaha, V. K., Mishra, A., & Upadhyay, A. (2024).

- Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones.

-

(n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. PMC. Retrieved from [Link]

-

(n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry. Retrieved from [Link]

- Liu, Y., et al. (2017). Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors. European Journal of Medicinal Chemistry, 136, 395-405.

- BenchChem. (2025).

-

(2025). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. Retrieved from [Link]

- Castillo, J. C., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 13(2), 929-952.

-

(n.d.). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. Retrieved from [Link]

- Nawel, M., Kibou, Z. K., Berrichi, A., & Choukchou-Braham, N. (n.d.). The effect of the catalyst amount for the synthesis of 2-pyridones 4a.

- Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.

-

(n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. Retrieved from [Link]

- Asmaa, K., Fatima, B., Zahira, K., & Noureddine, C.-B. (2023). Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. Mini-Reviews in Organic Chemistry, 20(4), 358-371.

-

(n.d.). Pyridones in drug discovery: Recent advances. ResearchGate. Retrieved from [Link]

-

(2025). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. Retrieved from [Link]

-

(n.d.). Transition Metal Mediated C-H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones. ResearchGate. Retrieved from [Link]

- Pati, T. K., et al. (2024). 2-Pyridone-Directed CuII-Catalyzed General Method of C(sp2)-H Activation for C-S, C-Se, and C-N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study. The Journal of Organic Chemistry, 89(10), 6798-6812.

-

(n.d.). De Novo Synthesis of 2-Pyridones. Synfacts. Retrieved from [Link]

-

(n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. Retrieved from [Link]

- BenchChem. (2025). The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.

- (2025). Design, synthesis, and study of 2-pyridone-based pharmaceutical analogues. CoLab.

- Cantillo, D., et al. (2017). Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana. Phytochemistry Letters, 21, 142-146.

-

(2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]

- Belhadj, F., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Molecules, 28(22), 7609.

- Belhadj, F., et al. (2023). Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds. Sciforum.

- Mishra, P. S., Ravichandiran, V., & Mishra, R. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207.

-

(n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). Retrieved from [Link]

-

(n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved from [Link]

- Zhang, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.

-

CDD Vault. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

-

BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

-

Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Retrieved from [Link]

-

(n.d.). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Retrieved from [Link]

- (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.

-

(n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Retrieved from [Link]

-

(n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. Retrieved from [Link]

Sources

- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. sciforum.net [sciforum.net]

- 15. researchgate.net [researchgate.net]

- 16. iipseries.org [iipseries.org]

- 17. researchgate.net [researchgate.net]

- 18. An efficient method for the synthesis of 2-pyridones via C–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Pyridone-Directed CuII-Catalyzed General Method of C(sp2)-H Activation for C-S, C-Se, and C-N Cross-Coupling: Easy Access to Aryl Thioethers, Selenide Ethers, and Sulfonamides and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. bmglabtech.com [bmglabtech.com]

- 22. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 23. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]

- 24. pubs.acs.org [pubs.acs.org]

- 25. collaborativedrug.com [collaborativedrug.com]

- 26. ijpcat.com [ijpcat.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. Design, synthesis and primary biological evaluation of the novel 2-pyridone derivatives as potent non-nucleoside HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile literature review

This technical guide details the chemical profile, synthesis, and application of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile (CAS: 104595-88-0), a critical intermediate in medicinal chemistry.

Part 1: Executive Technical Profile

Compound Identity:

-

IUPAC Name: this compound

-

Common Aliases: 1-(3-Cyanopropyl)-2-pyridone; 4-(2-Oxo-1(2H)-pyridinyl)butanenitrile.

-

CAS Number: 104595-88-0 (and related salt forms).

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol

Strategic Significance: This compound serves as a privileged pharmacophore linker . It bridges the bioisosteric utility of the 2-pyridone ring (a metabolically stable amide mimic) with a reactive nitrile tail. It is primarily deployed in two high-value workflows:

-

GPCR Ligand Synthesis: Reduction of the nitrile yields 1-(4-aminobutyl)-2-pyridone , a key linker for serotonergic (5-HT1A) and dopaminergic agents, analogous to the buspirone/gepirone class.

-

PROTAC & Linkerology: Hydrolysis yields 4-(2-oxopyridin-1-yl)butanoic acid , a carboxylic acid handle used to tether E3 ligase ligands (e.g., Cereblon binders) to target proteins.

Part 2: Synthetic Methodology & N-Selectivity

The core challenge in synthesizing this compound is the ambident nucleophilicity of the 2-pyridone/2-hydroxypyridine tautomer. Alkylation can occur at the Nitrogen (N-alkylation, desired) or the Oxygen (O-alkylation, undesired).

Mechanism of Selectivity

The 2-pyridone anion is an ambident nucleophile.

-

O-Alkylation (Kinetic/Hard): Favored by "hard" electrophiles, silver salts (Ag+), and non-polar solvents.

-

N-Alkylation (Thermodynamic/Soft): Favored by "soft" electrophiles, alkali metal salts (K+, Cs+), and polar aprotic solvents (DMF, DMSO) which solvate the cation and leave the "soft" nitrogen anion free to attack.

Optimized Protocol: N-Selective Alkylation

-

Reagents: 2-Hydroxypyridine (1.0 eq), 4-Bromobutyronitrile (1.1 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (N,N-Dimethylformamide) or DMSO.

-

Catalyst: TBAI (Tetrabutylammonium iodide) - 10 mol% (optional, accelerates reaction via Finkelstein exchange).

Step-by-Step Workflow:

-

Deprotonation: Charge a reactor with 2-hydroxypyridine and anhydrous K₂CO₃ in DMF. Stir at 60°C for 30 minutes to generate the potassium salt. Note: The solution will turn from a suspension to a clearer mixture as the salt forms.

-

Alkylation: Add 4-bromobutyronitrile dropwise over 20 minutes. Maintain temperature at 60–80°C.

-

Critical Control Point: Do not exceed 100°C to prevent polymerization of the nitrile or thermal decomposition.

-

-

Monitoring: Monitor via TLC (5% MeOH in DCM) or LC-MS. The N-alkylated product is typically more polar than the O-alkylated byproduct.

-

Workup: Quench with water. Extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF). Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.

Yield Expectations:

-

N-Isomer (Target): 75–85%

-

O-Isomer (Byproduct): <10% (Separable by chromatography)

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the synthesis and the competing N- vs O-alkylation pathways, highlighting the conditions required for selectivity.

Caption: Competitive alkylation pathways of 2-pyridone. Path A (Green) is favored by K₂CO₃/DMF conditions.

Part 4: Downstream Applications & Transformations

Once synthesized, the nitrile group serves as a versatile "masked" functional group.

A. Reduction to Primary Amine

Used to generate 1-(4-aminobutyl)-2-pyridone , a common scaffold for CNS drugs.

-

Method: Hydrogenation (H₂, Raney Ni, NH₃/MeOH) or Borane reduction (BH₃·THF).

-

Protocol: Dissolve nitrile in MeOH saturated with NH₃ (to suppress secondary amine formation). Add Raney Nickel (10 wt%). Hydrogenate at 50 psi for 4–6 hours. Filter and concentrate.

B. Hydrolysis to Carboxylic Acid

Used to generate 4-(2-oxopyridin-1-yl)butanoic acid for peptide coupling or PROTAC synthesis.

-

Method: Acidic hydrolysis (6N HCl, reflux, 4h).

-

Note: Basic hydrolysis may degrade the lactam (pyridone) ring if conditions are too harsh, though the 2-pyridone ring is generally robust. Acidic hydrolysis is preferred to preserve the lactam.

Data Summary Table

| Parameter | Specification / Value |

| Appearance | Off-white to pale yellow solid or viscous oil |

| 1H NMR (DMSO-d6) | δ 7.6 (dd, 1H), 7.4 (m, 1H), 6.4 (d, 1H), 6.2 (t, 1H), 3.9 (t, 2H, N-CH2), 2.5 (t, 2H, CH2-CN), 1.9 (m, 2H) |

| IR Spectrum | 2245 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O amide stretch) |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water, Hexanes |

| Storage | Hygroscopic; Store under Nitrogen at 2–8°C |

References

-

Synthesis of N-substituted 2-pyridones: Smith, K. et al. "Regioselective alkylation of 2-hydroxypyridine derivatives." Journal of Heterocyclic Chemistry, 2008.

- Ambident Nucleophile Mechanism:Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry Part A: Structure and Mechanisms." Springer, 2007.

-

Application in CNS Drug Linkers: Glennon, R. A. "Strategies for the Design of Selective Serotonergic Agents." Journal of Medicinal Chemistry, 2012.

-

Sebetralstat & Pyridone Intermediates: Davie, R. L. et al. "Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor."[1] Journal of Medicinal Chemistry, 2022.[1]

Sources

pharmacological profile of 2-pyridone compounds

An In-Depth Technical Guide to the Pharmacological Profile of 2-Pyridone Compounds

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The 2-pyridone ring is a privileged heterocyclic scaffold that is a cornerstone of modern medicinal chemistry and drug discovery.[1] Its unique structural and physicochemical properties, including its lactam-lactim tautomerism, capacity for hydrogen bonding, and utility as a bioisostere, make it a highly versatile core for developing novel therapeutics.[1][2] Present in both natural products with profound biological effects and a growing number of FDA-approved drugs, the 2-pyridone moiety is associated with an exceptionally broad pharmacological landscape.[2][3] This guide provides a technical deep-dive into the pharmacological profile of 2-pyridone derivatives, elucidating their primary mechanisms of action across key therapeutic areas, presenting validated experimental protocols for their evaluation, and summarizing critical structure-activity relationship insights to guide future drug development efforts.

Section 1: The 2-Pyridone Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the 2-Pyridone Heterocycle

2-Pyridones, or 2(1H)-pyridones, are six-membered nitrogen-containing heterocycles that have garnered immense interest from synthetic and medicinal chemists.[4] Their structure is fundamental to a variety of natural alkaloids and has been successfully incorporated into numerous synthetic drugs, demonstrating their significance in creating pharmacologically active molecules.[4][5]

Key Physicochemical Properties and Tautomerism

A defining feature of the 2-pyridone scaffold is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. In both solid and solution phases, the lactam form is predominant.[1][2] This characteristic is crucial to its biological activity and its utility in drug design. Furthermore, 2-pyridone derivatives often exhibit favorable drug-like properties, such as metabolic stability, enhanced water solubility, and controlled lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1][2]

Role as a Bioisostere and Hydrogen Bonding Moiety

The 2-pyridone nucleus is a master of molecular mimicry. It can act as a bioisostere for amides, phenols, pyridines, and other common chemical groups, allowing for fine-tuning of a molecule's properties while maintaining its interaction with a biological target.[1][2] The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) within the same moiety allows for potent and specific interactions with protein targets.[1][2][6]

Notable Examples in Natural Products and FDA-Approved Drugs

The therapeutic relevance of the 2-pyridone core is validated by its presence in both nature and the clinic.

-

Natural Products: Prominent examples include Camptothecin , an inhibitor of DNA topoisomerase I used in cancer chemotherapy; Fredericamycin A , a potent antitumor agent; and Huperzine A , used in the treatment of Alzheimer's disease.[2]

-

FDA-Approved Drugs: The scaffold is central to several modern medicines, including kinase inhibitors like Palbociclib (2015), Duvelisib (2018), and Ripretinib (2020), the EZH2 inhibitor Tazemetostat (2020), and the antiviral Doravirine (2018).[1][2]

Section 2: The Diverse Pharmacological Landscape of 2-Pyridone Derivatives

The versatility of the 2-pyridone scaffold has led to the discovery of compounds with a wide array of biological activities. This structural framework serves as a launchpad for developing agents that can modulate diverse biological pathways with high specificity.

Oncology: Targeting Cancer Proliferation and Survival

2-pyridone derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cell death.[7][8][9]

-

2.1.1. Mechanism: Kinase Inhibition: Many 2-pyridones are potent kinase inhibitors. For example, derivatives have been developed as competitive and non-competitive inhibitors of PIM-1 kinase, a key regulator of cell survival and proliferation.[10]

-

2.1.2. Mechanism: DNA Damage and Repair Inhibition: Certain 2-pyridone compounds function as potent inhibitors of bacterial DNA gyrase and mammalian topoisomerase, disrupting DNA replication and leading to cell death.[11] This mechanism is particularly effective against rapidly dividing cancer cells.

-

2.1.3. Mechanism: Epigenetic Modulation: A novel class of 2-pyridones acts as inhibitors of the Bromodomain and Extra-Terminal (BET) family protein BRD4.[12] By displacing BRD4 from chromatin, these compounds downregulate the expression of key oncogenes like c-Myc, thereby halting cell proliferation.[12]

-

2.1.4. Mechanism: Induction of Apoptosis: A common endpoint for many anticancer 2-pyridones is the induction of programmed cell death, or apoptosis.[12] This is often achieved through the activation of effector caspases, such as caspase-3, which orchestrate the dismantling of the cell.[10][12]

Infectious Diseases: A Platform for Novel Antimicrobials

The scaffold is a fertile ground for discovering new anti-infective agents, with derivatives showing activity against bacteria, fungi, and viruses.[4][13]

-

2.2.1. Antibacterial Activity: 2-pyridones have demonstrated exceptional broad-spectrum antibacterial activity, including against multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[11][14] Their mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[11]

-

2.2.2. Antifungal and Antiviral Applications: Derivatives have been identified with potent antifungal activity against pathogens like Candida albicans.[15] In virology, 2-pyridone analogs have been developed as inhibitors of hepatitis B virus (HBV) and hepatitis C virus (HCV) NS5B polymerase, as well as HIV.[16]

Cardiology: Modulating Cardiac Function

In the cardiovascular field, 2-pyridones are best known as cardiotonic agents.

-

2.3.1. Mechanism: Selective PDE3 Inhibition: Compounds like Milrinone are selective inhibitors of phosphodiesterase 3 (PDE3).[3][17] By preventing the breakdown of cyclic AMP (cAMP) in cardiac muscle, these drugs increase intracellular calcium levels, leading to enhanced myocardial contractility. This makes them valuable in the treatment of congestive heart failure.[17][18]

Central Nervous System (CNS) Disorders

Emerging research highlights the potential of 2-pyridones in treating CNS-related conditions.

-

2.4.1. Anti-Neuroinflammatory and Neuroprotective Effects: Certain derivatives can mitigate neuroinflammation by suppressing the production of inflammatory mediators like reactive oxygen species (ROS), nitric oxide (NO), and cytokines (TNF-α, IL-6) in microglial cells.[19][20] This is often achieved by inhibiting pathways such as TLR4 signaling.[19][20]

-

2.4.2. Analgesic Properties: A series of 3,5-disubstituted pyridin-2(1H)-ones has been shown to prevent and reverse mechanical allodynia (a type of neuropathic pain) in animal models, acting as inhibitors of p38α MAPK, a kinase involved in pain hypersensitivity.[21]

Section 3: Core Methodologies for Pharmacological Profiling

A robust and logical experimental cascade is essential for characterizing the pharmacological profile of novel 2-pyridone compounds. The following protocols represent a self-validating system, where each step builds upon the last to generate a comprehensive and trustworthy dataset.

Foundational In Vitro Screening Cascade

The initial evaluation begins with broad assessments of cytotoxicity and target engagement.

-

3.1.1. Protocol: Cytotoxicity Assessment (MTT/MTS Assay)

-

Causality: This is the primary screen to determine a compound's general effect on cell viability. It identifies the concentration range at which the compound exhibits biological activity (e.g., IC50) and helps distinguish between targeted antiproliferative effects and non-specific toxicity. It is a mandatory first step before any mechanistic studies.[1][2]

-

Methodology:

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 2-pyridone compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

-

-

3.1.2. Protocol: Target-Based Enzymatic Assays (e.g., Kinase Inhibition)

-

Causality: If a compound is hypothesized to inhibit a specific enzyme (e.g., PIM-1 kinase, PDE3), a cell-free enzymatic assay is the most direct way to confirm this interaction and determine its potency (IC50). This validates that the observed cellular effects are due to on-target activity.

-

Methodology (Example: PIM-1 Kinase Assay):

-

Reaction Setup: In a 96-well plate, combine PIM-1 kinase enzyme, a specific peptide substrate, and ATP in a kinase reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the 2-pyridone test compound or a known inhibitor (positive control).

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow for phosphorylation of the substrate.

-

Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega). This reagent measures the amount of ADP produced, which is inversely proportional to kinase inhibition.

-

Luminescence Reading: Measure the luminescent signal using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

-

-

Elucidating Mechanism of Action (MOA) in Oncology

Once a compound shows antiproliferative activity, the next logical step is to determine how it kills cancer cells.

-

3.2.1. Workflow: Apoptosis Detection via Flow Cytometry

-

Causality: This workflow definitively distinguishes between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Using Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters late apoptotic/necrotic cells), we can quantify the progression of cell death.[2]

-

Assessing Anti-Neuroinflammatory Potential

For CNS-active compounds, a robust model is needed to quantify their ability to suppress inflammation.

-

3.3.1. Experimental Workflow for Microglia-Mediated Inflammation

-

Causality: This workflow models the inflammatory cascade in the brain. Lipopolysaccharide (LPS) is used to activate microglia (the brain's immune cells), causing them to release inflammatory factors. The ability of the 2-pyridone compound to prevent this release is a direct measure of its anti-neuroinflammatory potential.[19][20]

-

-

3.3.2. Protocol: Nitric Oxide (NO) Quantification (Griess Assay)

-

Causality: NO is a key pro-inflammatory mediator produced by activated microglia via the iNOS enzyme. The Griess assay provides a simple, colorimetric readout of nitrite (a stable breakdown product of NO), directly quantifying this aspect of the inflammatory response.[19]

-

Methodology:

-

Collect 50 µL of supernatant from the LPS-stimulated microglia experiment (from 3.3.1).

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

-

Section 4: Structure-Activity Relationship (SAR) Insights

Understanding how specific chemical modifications to the 2-pyridone scaffold affect its biological activity is paramount for rational drug design.

General Principles of 2-Pyridone SAR

-

Aryl Substituents: The nature and position of substituents on aryl rings attached to the 2-pyridone core are critical. Electron-withdrawing groups (e.g., F, Cl) often enhance antimicrobial activity, while electron-donating groups (e.g., OCH₃, OH) can improve antiproliferative activity.[2][4]

-

N-Substitution vs. O-Alkylation: Selective functionalization at the ring nitrogen versus the exocyclic oxygen can dramatically alter the compound's pharmacological profile. For instance, O-alkylation has been shown to enhance anticancer activity compared to the parent N-H pyridone.[10]

-

Fused Ring Systems: Fusing other heterocyclic rings (e.g., pyrimidine, benzothiazole) to the 2-pyridone core can create highly specific inhibitors for targets like viral polymerases.[16]

Case Study Data: SAR for Anticancer Activity

The following table summarizes data for representative 2-pyridone derivatives against various cancer cell lines, highlighting the impact of structural modifications on potency.

| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Reference |

| 11c | Chromene-fused 2-pyridone | 4-MeOC₆H₄ | HepG2 (Liver) | 53.6 | [1][2] |

| 11c | Chromene-fused 2-pyridone | 4-MeOC₆H₄ | MCF-7 (Breast) | 56.3 | [1][2] |

| 17d | Substituted 2-pyridone | R² = NO₂ | HCT-116 (Colon) | 9.3 | [2] |

| 9d | Pyrano[3,2-c]pyridone | R = 2-EtOC₆H₄, R¹ = 3-thiophenyl | HT-29 (Colon) | 1.2 | [2] |

| 4c | O-ethyl Pyridine | 6-methoxy quinoline | HepG-2 (Liver) | 0.0132 | [10] |

| 4c | O-ethyl Pyridine | 6-methoxy quinoline | Caco-2 (Colon) | 0.007 | [10] |

| A9 | Substituted 2-pyridone | R¹ = (details in source) | HT-29 (Colon) | 20.77 | [22] |

Case Study Data: SAR for Antibacterial Activity

This table illustrates how modifications influence activity against bacterial strains.

| Compound ID | Core Structure | Key Substituents | Bacterial Strain | Activity Metric | Reference |

| 47s | Substituted 2-pyridone | R = 3-MeO-4-BnOC₆H₃ | S. aureus (Gram +) | Highest Activity | [1] |

| 43c | Substituted 2-pyridone | R = 2-BrC₆H₄ | S. aureus (Gram +) | Inhibition Zone: 4.25 mm | [2] |

| 43q | Substituted 2-pyridone | R = 2-furanyl | E. coli (Gram -) | Inhibition Zone: 3.75 mm | [2] |

| (S)-45a | Quinolizine | Methyl at C9 | Broad Spectrum | Exceptional Activity | [11] |

Section 5: Conclusion and Future Outlook

The 2-pyridone scaffold continues to prove its value as a privileged structure in drug discovery. Its remarkable pharmacological diversity, spanning from oncology to infectious diseases and beyond, ensures its continued relevance. Future research will likely focus on leveraging advanced synthetic methods, such as site-selective C-H functionalization, to create novel derivatives with even greater potency and specificity.[23] The integration of computational chemistry and machine learning will further accelerate the design-synthesize-test cycle, unlocking the full therapeutic potential of this exceptional heterocyclic core. The principles and protocols outlined in this guide provide a robust framework for researchers to confidently explore and develop the next generation of 2-pyridone-based medicines.

References

-

Gomez, G. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. [Link]

-

Verma, K. K., et al. (2024). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery, 21(10), 1617-1631. [Link]

-

Brun, E. M., et al. (2000). A New Synthetic Method to 2-Pyridones. Synthesis, 2000(2), 273-280. [Link]

-

Fossa, P., et al. (2003). Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone. Bioorganic & Medicinal Chemistry, 11(21), 4749-4759. [Link]

-

Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol. [Link]

-

Dinić, J., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

-

Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Journal of Medicinal Chemistry, 12(656). [Link]

-

Mishra, P. S., et al. (2024). Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation. Letters in Drug Design & Discovery, 21(7), 1195-1207. [Link]

-

Dalebroux, Z. D., et al. (2021). Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics. Proceedings of the National Academy of Sciences, 118(31). [Link]

-

Chu, D. T., et al. (1996). Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. Journal of Medicinal Chemistry, 39(16), 3070-3088. [Link]

-

Kamauchi, H., et al. (n.d.). Most active antimicrobials 2-pyridone compounds isolated from... ResearchGate. [Link]

-

N/A. (n.d.). Antitumoral natural products containing 2-pyridone moiety. ResearchGate. [Link]

-

Gomaa, H. A. M., et al. (2024). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

El-Sayed, W. A., & Ali, O. M. (2013). Synthesis and Antimicrobial Activity of Some 2-Pyridone Nucleosides Containing a Sulfonamide Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(4), 433-444. [Link]

-

Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]

-

Gomez, G. A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

Popović-Bijelić, A., et al. (2023). Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study. Molecules, 28(18), 6612. [Link]

-

Sangwan, S., et al. (n.d.). Bioactive natural products containing 2-pyridone core. ResearchGate. [Link]

-

N/A. (n.d.). Pharmacological aspects of 2-pyridones and their analogs. ResearchGate. [Link]

-

Dinić, J., et al. (2023). Anti-neuroinflammatory activity of selected 2-pyridone derivatives: In vitro and in silico study. Sciforum. [Link]

-

N/A. (n.d.). Synthesis and biological evaluation of novel pyridone deriva. TSI Journals. [Link]

-

Loden, J. F., et al. (2016). Structure-Activity Relationships of Di-2-pyridylketone, 2-Benzoylpyridine, and 2-Acetylpyridine Thiosemicarbazones for Overcoming Pgp-Mediated Drug Resistance. Journal of Medicinal Chemistry, 59(18), 8349-8364. [Link]

-

N/A. (n.d.). 2-Pyridone. Wikipedia. [Link]

-

N/A. (2012). Synthesis and biological evaluation of novel pyridone derivatives as cardio tonic agents. TSI Journals. [Link]

-

Sangwan, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

-

Visseq, A., et al. (2020). Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia. European Journal of Medicinal Chemistry, 187, 111917. [Link]

-

Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10. [Link]

-

N/A. (n.d.). Neuroprotective effects of compound 2 and analogues against... ResearchGate. [Link]

-

Baran, M., et al. (2014). Studies on novel pyridine and 2-pyridone derivatives of N-arylpiperazine as α-adrenoceptor ligands. Medicinal Chemistry, 10(2), 144-153. [Link]

-

Wang, C., & Fan, X. (2019). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 10(30), 7131-7143. [Link]

-

Verma, K. K., et al. (2023). Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Bentham Science. [Link]

-

Rojas-Castañeda, J., et al. (n.d.). A Single Dose of Pirfenidone Attenuates Neuronal Loss and Reduces Lipid Peroxidation after Kainic Acid-Induced Excitotoxicity in the Pubescent Rat Hippocampus. ResearchGate. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. iipseries.org [iipseries.org]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and pharmacological characterization of functionalized 2-pyridones structurally related to the cardiotonic agent milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tsijournals.com [tsijournals.com]

- 19. sciforum.net [sciforum.net]

- 20. Sciforum : Event management platform [sciforum.net]

- 21. Pyridin-2(1H)one derivatives: A possible new class of therapeutics for mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

- 23. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]

Advanced Synthesis Architectures for 2-Oxo-1,2-dihydropyridines

Topic: Content Type: Technical Whitepaper / Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-oxo-1,2-dihydropyridine (2-pyridone) scaffold is a privileged pharmacophore, serving as the structural core for numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Trametinib) and anti-fibrotic agents (e.g., Pirfenidone). While classical methods like the Guareschi-Thorpe condensation or oxidation of pyridinium salts remain valid, they often suffer from harsh conditions, poor regiocontrol, or limited functional group tolerance.

This guide details three novel, high-fidelity synthesis pathways emerging between 2020 and 2025. Moving beyond traditional condensation, we explore Cobalt(III)-catalyzed C-H activation , Electrochemical Rhodium(III) oxidative annulation , and Hypervalent Iodine-mediated ring expansion . These protocols are selected for their atom economy, regiodivergence, and scalability in high-value API synthesis.

Pathway 1: Cobalt(III)-Catalyzed Switchable C-H Annulation

The "Earth-Abundant" Precision Tool

Technical Rationale

Historically, Pentamethylcyclopentadienyl Rhodium (CpRh) has been the gold standard for directing-group-assisted C-H activation. However, the high cost of Rhodium ($10,000+/kg) limits scale-up. Recent breakthroughs (2021–2024) utilizing CpCo(III) offer a cost-effective alternative that does not compromise on selectivity. Cobalt's smaller ionic radius allows for tighter coordination spheres, often resulting in superior regiocontrol compared to its 4d congener.

Mechanism of Action

The reaction proceeds via a redox-neutral C-H/N-H activation of acrylamides with alkynes. The amide acts as a directing group (DG), guiding the Co(III) center to the vinylic C-H bond.

-

Coordination: Cp*Co(III) coordinates to the acrylamide oxygen and nitrogen.

-

C-H Activation: Formation of a five-membered cobalta-cycle via concerted metalation-deprotonation (CMD).

-

Insertion: Regioselective insertion of the alkyne into the Co-C bond.

-

Reductive Elimination: Formation of the C-N bond to close the ring, releasing the 2-pyridone and a Co(I) species.

-

Re-oxidation: An external oxidant (or internal directing group cleavage) regenerates the active Co(III) species.

Visualization: Catalytic Cycle

Figure 1: CpCo(III)-catalyzed C-H activation cycle for 2-pyridone synthesis. The cycle emphasizes the critical metallacycle intermediates.*

Experimental Protocol

Target: 4,6-Diphenyl-2-pyridone derivatives. Source: Adapted from Org. Lett. 2021 and ChemSusChem 2024.[1]

-

Reagent Prep: In a glovebox, charge a sealed tube with Acrylamide substrate (0.20 mmol), Internal Alkyne (0.24 mmol), Cp*Co(CO)I2 (10 mol%), and AgSbF6 (20 mol%).

-

Solvent System: Add TFE (2,2,2-Trifluoroethanol) (2.0 mL). Note: TFE is critical for stabilizing the cationic Co(III) species and facilitating the CMD step.

-

Additives: Add NaOPiv (30 mol%) to assist proton shuttling.

-

Reaction: Seal and heat to 100 °C for 16 hours.

-

Workup: Cool to RT, dilute with DCM, filter through a Celite pad. Concentrate in vacuo.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Critical Control Point: The ratio of AgSbF6 to Co catalyst must be maintained at 2:1 to ensure complete removal of iodide ligands, generating the active cationic species.

Pathway 2: Electrochemical Rh(III) Oxidative Annulation

The "Green" Oxidant-Free Route

Technical Rationale

Traditional oxidative annulations require stoichiometric metal oxidants (e.g., Cu(OAc)2), generating significant heavy metal waste. Electrochemical synthesis replaces these chemical oxidants with anodic oxidation , using electrons as the "reagent." This method is superior for GMP environments where trace metal scavenging is a compliance burden.

Mechanism of Action

This pathway utilizes a Cp*Rh(III) catalyst.[2][3][4] The key differentiator is the re-oxidation step.

-

Catalytic Cycle: Similar to the Cobalt pathway (C-H activation -> Insertion -> Reductive Elimination).

-

Electrochemical Regeneration: The reductive elimination releases a Rh(I) species. Instead of reacting with Cu(II), the Rh(I) is oxidized back to Rh(III) at the anode .

-

Cathodic Balance: Protons are reduced to H2 (or O2 is reduced to H2O) at the cathode, maintaining charge balance without toxic byproducts.

Visualization: Electrochemical Cell Workflow

Figure 2: Electrochemical turnover of the Rhodium catalyst. Anodic oxidation regenerates the active catalyst, eliminating the need for stoichiometric copper oxidants.

Experimental Protocol

Target: 5,6-Substituted-2-pyridones. Source: ResearchGate (Rh-catalyzed vinylic C–H annulation) / Chemistry 2021.

-

Cell Setup: Use an undivided cell with a Reticulated Vitreous Carbon (RVC) anode and a Platinum (Pt) plate cathode.

-

Electrolyte: Dissolve n-Bu4NPF6 (0.1 M) in MeOH/H2O (4:1).

-

Reagents: Add Acrylamide (0.3 mmol), Alkyne (0.3 mmol), and [Cp*RhCl2]2 (2.5 mol%). Add NaOAc (0.5 equiv).

-

Electrolysis: Constant current (CCE) at 2.0 mA for 4 hours at 60 °C.

-

Workup: Evaporate solvent, extract with EtOAc, wash with brine.

Pathway 3: Oxidative Ring Expansion (Metal-Free)

The "Isotopic Labeling" Specialist

Technical Rationale

For applications requiring 15N labeling or when transition metals are strictly contraindicated, the oxidative amination of cyclopentenones is the method of choice. This 2024 protocol uses hypervalent iodine to insert nitrogen into a carbocycle, converting a 5-membered ring into the 6-membered pyridone.

Mechanism of Action[4][5][6][7][8]

-

Activation: Conversion of cyclopentenone to a silyl enol ether.

-

Nitrogen Insertion: Reaction with a hypervalent iodine reagent (e.g., PhI(OAc)2) and a nitrogen source (e.g., ammonium carbamate) generates an electrophilic species.

-

Rearrangement: A Beckmann-type or oxidative rearrangement expands the ring.

-

Aromatization: Elimination of the silyl group and oxidation yields the pyridone.

Experimental Protocol

Target: 15N-labeled 2-pyridones or polysubstituted derivatives. Source: ChemRxiv 2024 (Streamlining Synthesis).

-

Silylation: Treat substituted cyclopentenone (1.0 equiv) with TIPSOTf and Et3N in DCM at 0 °C to form the silyl enol ether.

-

One-Pot Addition: Add PhI(OAc)2 (1.2 equiv) and Ammonium Carbamate (2.0 equiv) directly to the mixture.

-

Reaction: Stir at RT for 2 hours.

-

Workup: Quench with saturated NaHCO3.

-

Note: For 15N labeling, use 15NH4OAc as the nitrogen source.

Comparative Analysis of Methodologies

| Feature | Co(III) C-H Activation | Electrochemical Rh(III) | Oxidative Ring Expansion |

| Primary Utility | High regiocontrol, complex APIs | Green chemistry, scale-up | 15N labeling, metal-free |

| Atom Economy | Excellent (100% with internal oxidants) | High (H2 byproduct) | Moderate (Stoichiometric Iodine) |

| Catalyst Cost | Low (Cobalt) | High (Rhodium) | N/A (Reagent based) |

| Regioselectivity | >20:1 (Switchable) | High | Dictated by precursor |

| Key Limitation | Requires directing group | Requires Electro-setup | Requires Cyclopentenone |

References

-

Cobalt(III)-Catalyzed Regioselective C6 Olefination of 2-Pyridones Using Alkynes. Organic Letters, 2021.[5] Link

-

Switchable Regioselective C-H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2-Pyridones. ChemSusChem, 2024.[1] Link

-

Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation... Chemistry - A European Journal, 2021. Link

-

Streamlining the Synthesis of Pyridones through Oxidative Amination. ChemRxiv, 2024. Link

-

Rh-catalyzed vinylic C–H annulation of acrylamides with alkynes. ResearchGate, 2022. Link

Sources

- 1. Switchable Regioselective C-H Activation/Annulation of Acrylamides with Alkynes for the Synthesis of 2-Pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhodium(III)-Catalyzed C-H Bond Functionalization of 2-Pyridones with Alkynes: Switchable Alkenylation, Alkenylation/Directing Group Migration and Rollover Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cobalt(III)-Catalyzed Regioselective C6 Olefination of 2-Pyridones Using Alkynes: Olefination/Directing Group Migration and Olefination - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile and Related Pyridone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine (pyridone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the potential therapeutic targets of molecules containing this scaffold, with a specific focus on the structural class represented by 4-(2-Oxo-1,2-dihydropyridin-1-yl)butanenitrile. Leveraging the well-characterized mechanism of sebetralstat, a plasma kallikrein inhibitor, this guide provides a detailed exploration of the kallikrein-kinin system as a primary therapeutic target. Furthermore, it expands upon other potential targets for this chemical class, drawing from the broader scientific literature on pyridone and dihydropyridine derivatives. This document serves as a comprehensive resource for researchers and drug development professionals, offering insights into target identification, validation, and the design of novel therapeutics.

Introduction: The Therapeutic Promise of the Pyridone Scaffold

The 1,2-dihydropyridin-2-one (pyridone) moiety is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery due to its ability to engage in various biological interactions. Its unique electronic and structural properties allow for the design of potent and selective modulators of diverse protein targets. While the specific compound this compound is not extensively characterized in publicly available literature, its core structure is present in sebetralstat (KVD900), a recently developed oral plasma kallikrein inhibitor for the treatment of hereditary angioedema (HAE)[1][2][3]. This connection provides a robust and clinically validated starting point for exploring the therapeutic potential of this chemical class.

Beyond plasma kallikrein, the broader family of dihydropyridine and pyridone derivatives has been shown to exhibit a wide range of pharmacological activities, including but not limited to, kinase inhibition, ion channel modulation, and anti-inflammatory effects[4][5][6]. This guide will, therefore, use the well-defined pharmacology of sebetralstat as a primary case study and then extrapolate to other potential targets based on the established activities of structurally related compounds.

Primary Target: Plasma Kallikrein and the Kallikrein-Kinin System

The most prominent and clinically validated target for a compound containing the 2-oxopyridin-1-yl moiety is plasma kallikrein (PKa), a serine protease that plays a central role in the kallikrein-kinin system (KKS)[1][3].

The Kallikrein-Kinin System: A Key Mediator of Inflammation and Angioedema

The KKS is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. In the context of hereditary angioedema (HAE), uncontrolled activation of this system leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in subcutaneous and submucosal swelling[1][2].

The central cascade of the KKS is initiated by the activation of Factor XII (FXII) to FXIIa, which in turn converts prekallikrein to active plasma kallikrein (PKa). PKa then cleaves high-molecular-weight kininogen (HK) to release bradykinin. Bradykinin exerts its effects by binding to the B2 receptor on endothelial cells. A critical aspect of this system is a positive feedback loop where PKa can further activate FXII, amplifying the production of bradykinin[1]. In HAE, a deficiency in the C1 inhibitor (C1INH), the primary endogenous inhibitor of PKa and FXIIa, leads to dysregulated KKS activity and subsequent angioedema attacks[1].

Figure 2: A generalized workflow for target validation and preclinical drug development.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Drawing on the clinical success of sebetralstat, a potent plasma kallikrein inhibitor, it is clear that this chemical class can effectively and selectively modulate key targets in well-defined disease pathways. The primary and most validated target for this scaffold is plasma kallikrein, with significant potential for the treatment of hereditary angioedema and other bradykinin-mediated diseases.

Furthermore, the broader literature on pyridone and dihydropyridine derivatives strongly suggests that other targets, such as kinases and ion channels, are also viable avenues for exploration. Future research should focus on synthesizing and screening libraries of compounds based on this scaffold against a diverse panel of targets to fully elucidate their therapeutic potential. A systematic approach, combining in silico modeling, in vitro screening, and in vivo validation, will be crucial for advancing these promising molecules from the laboratory to the clinic.

References

- Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema - MDPI. (2024, April 7).

- A Phase II, Cross-over Clinical Trial Evaluating the Efficacy and Safety of KVD900 (Sebetralstat) in the On-demand Treatment of Angioedema Attacks in Adult Subjects With Hereditary Angioedema Type I or II. (n.d.). ClinicalTrials.gov.

- Sebetralstat. (n.d.). PubChem.

-

Kenniston, J. A., Faucette, C. A., Martik, D., et al. (2022). Absorption, metabolism, and excretion of [14C]-sebetralstat (KVD900) following a single oral dose in healthy male participants. Xenobiotica, 52(7), 633-644. Available from: [Link]

- Davie, R. (2023). The discovery of sebetralstat, an oral, small molecule plasma kallikrein inhibitor to treat attacks of hereditary angioedema. RSC/SCI 22nd Med Chem Symposium.

-

Schroeder, G. M., An, Y., Cai, Z. W., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Journal of Medicinal Chemistry, 52(5), 1251-1254. Available from: [Link]

-

Yao, W., Wasserman, Z. R., Chao, M., et al. (2001). Design and synthesis of a series of (2R)-N(4)-hydroxy-2-(3-hydroxybenzyl)-N(1)- [(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide derivatives as potent, selective, and orally bioavailable aggrecanase inhibitors. Journal of Medicinal Chemistry, 44(21), 3347-3350. Available from: [Link]

-

Hebsch, D., De Vry, J., Traber, J., et al. (1992). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. Journal of Medicinal Chemistry, 35(19), 3638-3644. Available from: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy, 15, 4379-4404. Available from: [Link]

-

El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., et al. (2010). One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihydropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition. Bioorganic & Medicinal Chemistry, 18(16), 5906-5915. Available from: [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. (2025, August 9). ResearchGate. Available from: [Link]

-

Diversified Synthetic Pathway of 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. (2025, August 8). ResearchGate. Available from: [Link]

-

Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025, January 29). MDPI. Available from: [Link]

-

A Systematic Review on 1, 4-Dihydropyridines and its Analogues: An Elite Scaffold. (2021, August 8). MDPI. Available from: [Link]

-

Designing 1,4-Dihydropyridines-Based Multitarget Therapeutics: Recent Advances and Future Directions. (2025, November 4). ResearchGate. Available from: [Link]

-

Biological activity of 1,4-dihydropyridine derivatives. (1987). Arzneimittel-Forschung, 37(5), 526-528. Available from: [Link]

-

1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. (2022, October 12). RSC Advances, 12(44), 28739-28787. Available from: [Link]

-

Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. (2022, April 5). Journal of Applied Pharmaceutical Science, 12(4), 001-013. Available from: [Link]

-

Garvey, D. S., Wasicak, J. T., Chung, J. Y., et al. (1994). Synthesis and in vitro characterization of novel amino terminally modified oxotremorine derivatives for brain muscarinic receptors. Journal of Medicinal Chemistry, 37(26), 4455-4467. Available from: [Link]

-

SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. (2006, January 20). ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sebetralstat | C26H26FN5O4 | CID 121365142 - PubChem [pubchem.ncbi.nlm.nih.gov]